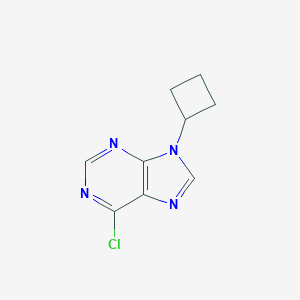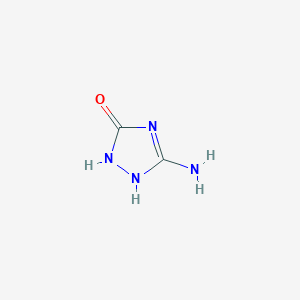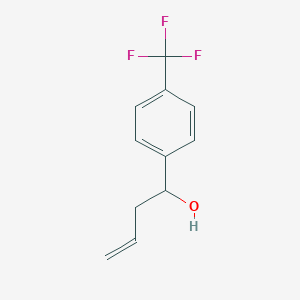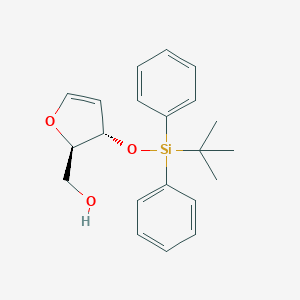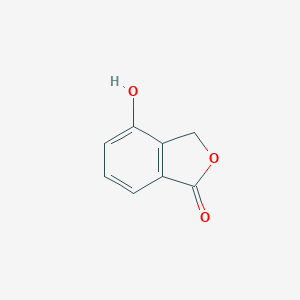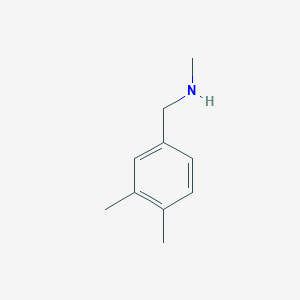![molecular formula C30H32N2 B168989 (1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine CAS No. 156730-49-3](/img/structure/B168989.png)
(1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is a chiral diamine compound with significant importance in organic chemistry. This compound is known for its unique stereochemistry, which makes it valuable in various asymmetric synthesis applications. The presence of multiple phenyl groups and chiral centers contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine typically involves the reaction of (1R)-1-phenylethylamine with a suitable precursor, such as a dibromo or dichloro derivative of 1,2-diphenylethane. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation. The reaction conditions may include refluxing in an appropriate solvent, such as toluene or tetrahydrofuran, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.
化学反应分析
Types of Reactions
(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Nucleophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: N-oxides of the diamine.
Reduction: Amine derivatives with reduced phenyl groups.
Substitution: Substituted diamines with various functional groups replacing the phenyl groups.
科学研究应用
(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials due to its unique stereochemistry.
作用机制
The mechanism of action of (1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine involves its ability to coordinate with metal ions, forming chiral complexes. These complexes can then participate in various catalytic cycles, promoting enantioselective transformations. The molecular targets include transition metal centers, and the pathways involve coordination and activation of substrates, leading to the formation of chiral products.
相似化合物的比较
Similar Compounds
(1R,2R)-N,N’-Bis[(1S)-1-phenylethyl]-1,2-diphenylethylenediamine: An enantiomer of the compound with similar properties but opposite stereochemistry.
(1S,2S)-N,N’-Bis[(1S)-1-phenylethyl]-1,2-diphenylethylenediamine: A diastereomer with different spatial arrangement of the phenylethyl groups.
Uniqueness
(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions makes it a valuable tool in enantioselective catalysis, distinguishing it from other similar compounds.
属性
CAS 编号 |
156730-49-3 |
|---|---|
分子式 |
C30H32N2 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-23(25-15-7-3-8-16-25)31-29(27-19-11-5-12-20-27)30(28-21-13-6-14-22-28)32-24(2)26-17-9-4-10-18-26/h3-24,29-32H,1-2H3/t23-,24-,29+,30+/m1/s1 |
InChI 键 |
OYDUICJTQOQOJF-PEMRLZPOSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N[C@H](C)C4=CC=CC=C4 |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
同义词 |
1S,2S-bis[(1R)-1-phenylethyl]-1,2-diphenyl-1,2-EthanediaMine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


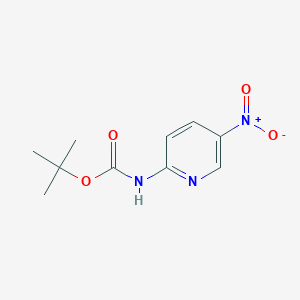
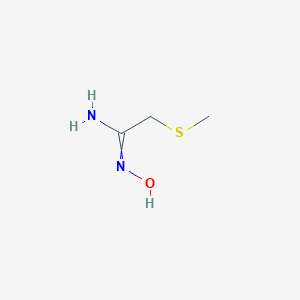
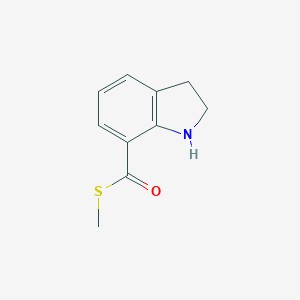
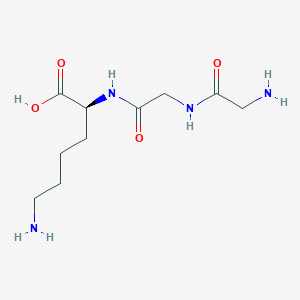
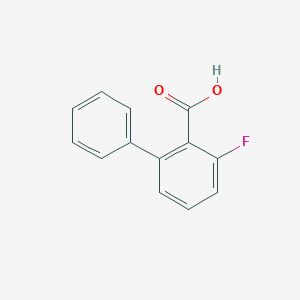
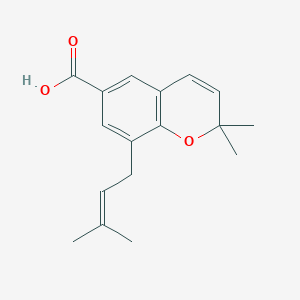
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
